
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
説明
4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide (CMBT) is a molecule that is found in a variety of natural and synthetic sources, including pharmaceuticals, agrochemicals, and food additives. CMBT is a chiral molecule that has a variety of applications in the fields of chemistry, biology, and medicine. CMBT has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, CMBT has been used as a preservative in food products and as an antioxidant in cosmetics.
科学的研究の応用
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been used as a preservative in food products and as an antioxidant in cosmetics. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has also been studied for its potential to inhibit the growth of certain bacteria, including Staphylococcus aureus and Streptococcus mutans. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential to inhibit the growth of certain fungi, including Candida albicans and Aspergillus flavus. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has also been studied for its potential to inhibit the growth of certain viruses, including herpes simplex virus-1 and influenza A virus.
作用機序
The mechanism of action of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is not fully understood. However, it is believed that 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide may also act as an inhibitor of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. In addition, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide may act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential to reduce inflammation, reduce pain, and reduce oxidative stress. In animal studies, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been found to reduce inflammation, reduce pain, and reduce oxidative stress in a dose-dependent manner. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been found to reduce the production of reactive oxygen species, such as superoxide anion and hydrogen peroxide.
実験室実験の利点と制限
The advantages of using 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments include its availability in a variety of forms, its low cost, and its stability in aqueous solutions. The limitations of using 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments include its low solubility in organic solvents and its potential to cause skin irritation.
将来の方向性
Future research on 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide should focus on its potential to inhibit the growth of other bacteria, fungi, and viruses. Additionally, future research should focus on its potential to reduce inflammation and pain in humans. Furthermore, future research should focus on its potential to reduce oxidative stress and its potential to act as an antioxidant in cosmetics. Lastly, future research should focus on its potential to be used as a preservative in food products.
合成法
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide can be synthesized through a variety of methods, including direct synthesis, oxidation, hydrolysis, and condensation. Direct synthesis involves the reaction of 4-chlorobutanol with 6-methoxy-1,3-benzothiazol-2-yl chloride in the presence of a base, such as sodium hydroxide, to form 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. Oxidation involves the use of an oxidizing agent, such as potassium permanganate, to convert 4-chlorobutanol into 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. Hydrolysis involves the reaction of 4-chlorobutanol with aqueous acid, such as hydrochloric acid, to form 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. Lastly, condensation involves the reaction of 4-chlorobutanol with 6-methoxy-1,3-benzothiazol-2-yl chloride in the presence of a base, such as triethylamine, to form 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide.
特性
IUPAC Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-17-8-4-5-9-10(7-8)18-12(14-9)15-11(16)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTHQCSSALIIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368039 | |
| Record name | 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
CAS RN |
326872-93-9 | |
| Record name | 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)
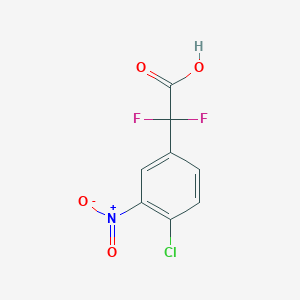
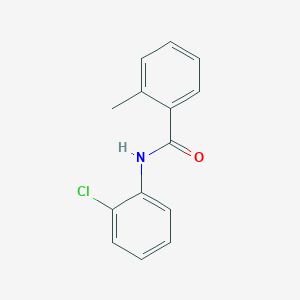

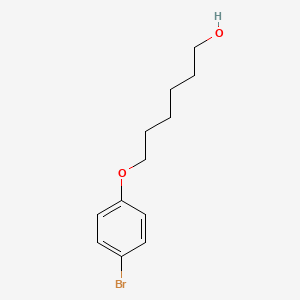

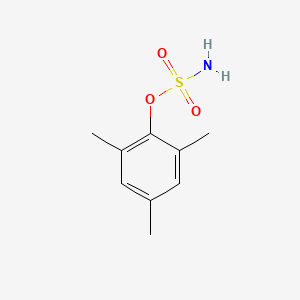
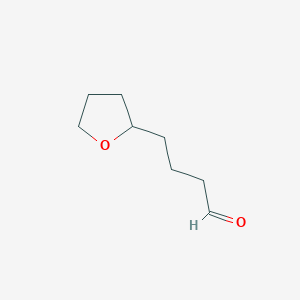
![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)
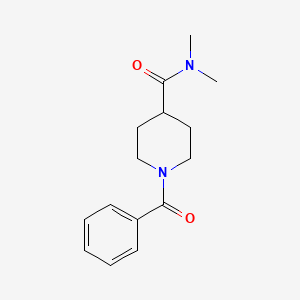
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)